molecular formula C40H25N3 B13387712 2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine

2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B13387712
M. Wt: 547.6 g/mol
InChI Key: GVLJEOHJEAXLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

The synthesis of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of guanidine and chalcones under basic conditions . The process includes the following steps:

    Formation of Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation of appropriate aromatic aldehydes and ketones.

    Reaction with Guanidine: The chalcones are then reacted with guanidine in the presence of a base to form the desired triazine derivative.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine has a wide range of scientific research applications, including:

Properties

Molecular Formula

C40H25N3

Molecular Weight

547.6 g/mol

IUPAC Name

2,4-diphenyl-6-(9,9'-spirobi[fluorene]-4'-yl)-1,3,5-triazine

InChI

InChI=1S/C40H25N3/c1-3-14-26(15-4-1)37-41-38(27-16-5-2-6-17-27)43-39(42-37)31-21-13-25-35-36(31)30-20-9-12-24-34(30)40(35)32-22-10-7-18-28(32)29-19-8-11-23-33(29)40/h1-25H

InChI Key

GVLJEOHJEAXLTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C5=CC=CC=C5C6(C4=CC=C3)C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.